Trifluoropyruvamide

Descripción general

Descripción

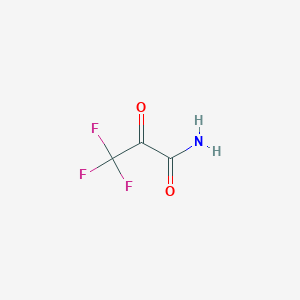

Trifluoropyruvamide (TFP) is a small molecule compound with a unique structure. It is composed of three carbon atoms, two nitrogen atoms, and one oxygen atom. TFP is a versatile molecule that has been used in a wide range of scientific research applications. It is also known by its chemical name, 2,3,4-trifluoropropanamide, and is commonly abbreviated as TFP.

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

Trifluoropyruvamides, when catalyzed with secondary amines, can react with various methylketones to form fluorinated aldol-type compounds, as demonstrated by Colin et al. (1996) in "New access to fluorinated ketoglycolic acid derivatives from trifluoropyruvamides" (Colin et al., 1996). This process emphasizes the role of trifluoropyruvamides in synthesizing fluorine-containing organic compounds.

Catalytic Applications

Scandium trifluoromethanesulfonate, a related compound, has shown extremely high catalytic activity in acylation of alcohols with acid anhydrides, as discussed by Ishihara et al. (1996) in "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides" (Ishihara et al., 1996). This study showcases the potential of trifluoropyruvamide-related compounds in catalysis.

Medicinal Chemistry

Trifluoromethyl ethers and thioethers, which can be derived from trifluoropyruvamide, are increasingly used in medicinal chemistry for their unique properties. Landelle et al. (2014) in "Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery" highlighted the use of trifluoromethyl groups in various pharmaceutical applications (Landelle et al., 2014).

Environmental Chemistry and Toxicology

The study of trifluralin, a compound related to trifluoropyruvamide, has been significant in environmental chemistry and toxicology. Research on its biodegradation and movement in soils, as discussed by Bellinaso et al. (2003) in "Biodegradation of the herbicide trifluralin by bacteria isolated from soil" and Çebi et al. (2017) in "Study on Movement and Accumulation of Trifluralin in Medium-Textured Soils," provides insights into its environmental impact and degradation (Bellinaso et al., 2003); (Çebi et al., 2017).

Mecanismo De Acción

Mode of Action

Generally, a drug interacts with its targets to induce changes that lead to its therapeutic or pharmacological effects

Biochemical Pathways

Drugs can influence various cellular metabolic pathways to ensure an optimal environment for their action . .

Pharmacokinetics

These properties significantly impact a drug’s bioavailability and therapeutic effectiveness

Result of Action

Typically, a drug’s action results in molecular and cellular changes that contribute to its therapeutic effects . More research is needed to describe these effects for Trifluoropyruvamide.

Action Environment

Environmental factors can influence a drug’s action, efficacy, and stability . Factors such as temperature, light, and pollution could potentially affect the action of Trifluoropyruvamide.

Propiedades

IUPAC Name |

3,3,3-trifluoro-2-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3NO2/c4-3(5,6)1(8)2(7)9/h(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPNOFQSSFZEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382085 | |

| Record name | 3,3,3-trifluoro-2-oxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-2-oxopropanamide | |

CAS RN |

883500-27-4 | |

| Record name | 3,3,3-trifluoro-2-oxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How are Trifluoropyruvamides synthesized?

A1: Trifluoropyruvamides can be efficiently synthesized by reacting isocyanides with Trifluoroacetic anhydride. [] This reaction proceeds smoothly, resulting in high yields of the desired Trifluoropyruvamide derivatives. [] You can find more details about this synthesis in the paper "Trifluoropyruvamides from Isocyanides and Trifluoroacetic Anhydride" [].

Q2: What are some notable reactions Trifluoropyruvamides can undergo?

A2: Trifluoropyruvamides serve as versatile building blocks for synthesizing various fluorinated compounds. For instance, they can be transformed into fluorinated ketoglycolic acid derivatives. [, ] Additionally, reactions with diazo esters provide access to highly functionalized Trifluoromethyl epoxides and diazo compounds. [, ] These reactions highlight the potential of Trifluoropyruvamides in accessing diverse fluorinated molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

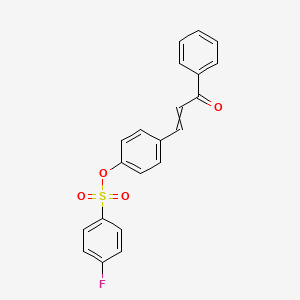

![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)

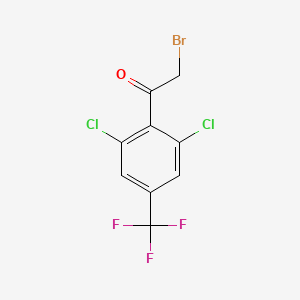

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

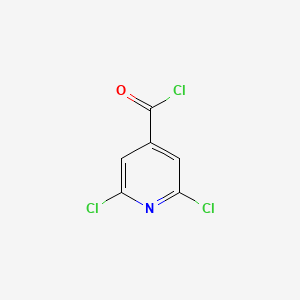

![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)